1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Conformational analysis X-ray crystallography Structure-activity relationship

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an N1-cyclopentyl-substituted 5-cyanouracil derivative within the broader 1,2,3,4-tetrahydropyrimidine-5-carbonitrile chemotype. It possesses a molecular formula of C₁₀H₁₁N₃O₂ (MW: 205.21 g/mol), a predicted density of 1.34±0.1 g/cm³, and a predicted pKa of 7.44±0.10.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1242281-88-4
Cat. No. B1474131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS1242281-88-4
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15)
InChIKeyBHCMEKSCAJRTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1242281-88-4): Baseline Characterization for Research Procurement


1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an N1-cyclopentyl-substituted 5-cyanouracil derivative within the broader 1,2,3,4-tetrahydropyrimidine-5-carbonitrile chemotype [1]. It possesses a molecular formula of C₁₀H₁₁N₃O₂ (MW: 205.21 g/mol), a predicted density of 1.34±0.1 g/cm³, and a predicted pKa of 7.44±0.10 . Commercial availability is reported at 98% purity from multiple suppliers . This compound serves as a building block and screening candidate in medicinal chemistry programs, particularly those investigating the tetrahydropyrimidine-5-carbonitrile scaffold for antitubercular, anti-inflammatory, and anticancer applications .

Why N1-Cyclopentyl Tetrahydropyrimidine-5-Carbonitrile Cannot Be Replaced by Other N1-Substituted Analogs in SAR-Driven Programs


Within the 1,2,3,4-tetrahydropyrimidine-5-carbonitrile class, the N1 substituent is a critical determinant of both target binding conformation and physicochemical properties. Crystallographic and computational studies on 1-cyclopentyluracils demonstrate that the cyclopentyl ring adopts a discrete conformational preference distinct from smaller cycloalkyl or aryl N1-substituents, directly influencing the spatial presentation of the 5-carbonitrile pharmacophore [1]. In antitubercular SAR, N1-substitution profoundly modulates InhA docking scores and antimycobacterial potency; even minor alterations to the N1 group can shift activity from equipotent with isoniazid to inactive [2]. Similarly, in PLA2/proteinase K inhibition, the nature of the N1 substituent (electron-donating vs. electron-withdrawing; heterocyclic vs. acyclic) governs enzyme selectivity and inhibitory percentage . Generic substitution of the N1-cyclopentyl derivative with methyl, phenyl, or benzyl analogs would therefore alter both binding geometry and pharmacokinetic profile in ways that are quantitatively unpredictable without direct comparative data, making compound-specific procurement essential for SAR integrity.

Quantitative Differentiation Evidence for 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vs. N1-Analogs


N1-Cyclopentyl Conformational Preference vs. N1-Methyl and N1-Benzyl in Crystallographic Analysis

X-ray crystallographic analysis of 1-cyclopentyluracil reveals that the N1-cyclopentyl group adopts a distinct puckered conformation (envelope or twist) that projects the pyrimidine ring at a different dihedral angle compared to planar N1-phenyl or conformationally flexible N1-benzyl analogs [1]. AM1 theoretical calculations confirm that this conformational preference is conserved across 1-cyclopentyl-5-substituted pyrimidines, including the 5-carbonitrile derivative, indicating that the cyclopentyl ring imposes a reproducible steric and electronic environment around the pharmacophoric 5-CN group [1]. This structurally constrained presentation is absent in the 1-methyl analog (freely rotating sp³ C–N bond) and the 1-phenyl analog (planar sp² C–N bond).

Conformational analysis X-ray crystallography Structure-activity relationship N1-substituted uracils

Predicted Lipophilicity (LogP) Differentiation of N1-Cyclopentyl vs. N1-Methyl, N1-Phenyl, and N1-Benzyl Derivatives

The N1 substituent directly governs the lipophilicity of the tetrahydropyrimidine-5-carbonitrile scaffold. The N1-cyclopentyl derivative (MW 205.21, C₁₀H₁₁N₃O₂) is predicted to occupy an intermediate LogP range between the more hydrophilic N1-methyl analog (LogP = −1.05) and the more lipophilic N1-benzyl analog (LogP = 0.76) , consistent with the Hansch π contribution of the cyclopentyl group. This intermediate lipophilicity profile may confer a distinct balance of membrane permeability and aqueous solubility relevant to cellular assay performance and oral bioavailability predictions.

Lipophilicity LogP Physicochemical properties Drug-likeness ADME prediction

Class-Level Dihydropyrimidine Dehydrogenase (DPD) Inhibitory Potential Inherited from the 5-Cyanouracil Core

The 5-carbonitrile group on the uracil scaffold confers dihydropyrimidine dehydrogenase (DPD) inhibitory activity. 5-Cyanouracil (the N1-unsubstituted parent) inhibits rat liver DPD in vitro, blocking uracil reduction almost completely when co-incubated with the natural substrate, and delays pyrimidine catabolism in vivo [1][2]. While direct DPD inhibition data for the N1-cyclopentyl derivative have not been published, the class-level inference is that N1-substitution modulates, but does not abolish, this core pharmacophoric activity. The N1-cyclopentyl group may alter DPD affinity relative to 5-cyanouracil through steric and electronic effects, a hypothesis testable through comparative DPD inhibition assays.

DPD inhibition 5-Cyanouracil Pyrimidine catabolism Antimetabolite Enzyme inhibition

Tetrahydropyrimidine-5-Carbonitrile Class SAR: N1-Substitution Dictates Antitubercular Potency and Enzyme Selectivity

SAR studies on 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives demonstrate that N1-substitution is a primary determinant of biological activity. In the antitubercular series, N1-substituted derivatives displayed InhA docking scores that varied substantially with the N1 group, and in vitro antimycobacterial activity against M. tuberculosis H37Rv (LRP assay) ranged from comparable with isoniazid to inactive depending on N1 and additional substitution patterns [1]. In the PLA2/proteinase K series, the N1 substituent type (electron-donating vs. electron-withdrawing; heterocyclic vs. carbocyclic) governed enzyme selectivity: electron-donating substituents favored PLA2 inhibition, while heterocyclic-containing substituents favored proteinase K inhibition . The N1-cyclopentyl group, as a medium-sized electron-donating cycloalkyl substituent, is predicted to produce a unique SAR profile distinct from the studied N1-aryl and N1-heterocyclic variants.

Antitubercular activity InhA inhibition PLA2 inhibition Proteinase K inhibition Structure-activity relationship

Explicit Caveat: Absence of Published Direct Quantitative Biological Activity Data for the Target Compound

A comprehensive literature survey (PubMed, SciFinder, Google Scholar, ChemSpider, and major patent databases, searched through May 2026) reveals no published peer-reviewed study reporting quantitative biological activity data (IC₅₀, Kᵢ, % inhibition, MIC, EC₅₀, etc.) for 1-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1242281-88-4) in any biochemical, cellular, or in vivo assay. All evidence presented herein is therefore indirect, derived from class-level SAR, structural analogy, and physicochemical predictions. Procurement decisions should account for the absence of validated target-specific potency data.

Data gap Quantitative evidence Biological activity Literature survey Procurement caveat

Recommended Research and Industrial Application Scenarios for 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Tetrahydropyrimidine-5-Carbonitrile Anti-Tubercular Agents: N1-Cycloalkyl Probe

The 2012 antitubercular SAR study by Sahoo et al. established that N1 substitution is critical for InhA binding and antimycobacterial potency, yet the study focused on N1-aryl derivatives [1]. 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as the first N1-cycloalkyl probe within this chemotype, enabling researchers to interrogate whether a medium-sized cycloalkyl substituent improves InhA docking scores, enhances selectivity over human homologs, or alters resistance profiles relative to the existing N1-aryl series. Its intermediate lipophilicity (estimated LogP ~0.1–0.5) also offers a differentiated ADME starting point for lead optimization.

Comparative Dihydropyrimidine Dehydrogenase (DPD) Inhibition Profiling: N1-Substitution Effects on 5-Cyanouracil Pharmacology

5-Cyanouracil is a known DPD inhibitor, validated both in vitro and in vivo [2]. The N1-cyclopentyl derivative provides a tool to investigate how N1-substitution modulates DPD binding kinetics, isoform selectivity, and pharmacokinetics. Direct comparative DPD inhibition assays (e.g., recombinant human DPD, IC₅₀ determination) between 5-cyanouracil and the N1-cyclopentyl analog would generate the first quantitative SAR data linking N1-cycloalkyl substitution to DPD pharmacodynamics, guiding the design of next-generation DPD inhibitors for 5-FU combination therapy.

Computational Chemistry and Molecular Docking: Conformationally Constrained 5-CN Pharmacophore for Target-Based Virtual Screening

The crystallographically characterized conformational preference of the N1-cyclopentyl moiety [3] makes this compound an ideal test case for docking algorithm validation and pharmacophore model refinement. Its constrained geometry simplifies conformational sampling compared to flexible N1-alkyl analogs, reducing false-positive docking poses. Computational chemists can use this compound to benchmark scoring functions for cycloalkyl-substituted heterocycles and to generate N1-cyclopentyl-specific pharmacophore hypotheses for virtual screening of libraries targeting InhA, PLA2, proteinase K, or DPD.

Building Block for Diversity-Oriented Synthesis of 1,3,5-Trisubstituted Pyrimidine Libraries

The 5-carbonitrile group serves as a versatile synthetic handle for further derivatization (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazole). Combined with the N1-cyclopentyl group and potential modifications at the C6 position of the tetrahydropyrimidine ring, this compound provides a densely functionalized scaffold for generating structurally diverse compound libraries for phenotypic and target-based screening. Commercial availability at 98% purity supports its immediate use in parallel synthesis workflows.

Quote Request

Request a Quote for 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.